molecular formula C23H27ClN2O3 B6029611 2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide

2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide

Cat. No. B6029611
M. Wt: 414.9 g/mol
InChI Key: MMCROMHQEOAFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It is a member of the benzamide class of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to affect the expression of various genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to reduce inflammation, and to modulate neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide in lab experiments is its well-characterized structure and mechanism of action. This makes it a useful tool for studying various signaling pathways and cellular processes. However, one limitation is that its effects may vary depending on the specific cell type or experimental conditions used.

Future Directions

There are many potential future directions for research on 2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide. Some possible areas of investigation include its potential use in combination with other drugs or therapies, its effects on different cell types or tissues, and its potential use as a diagnostic or prognostic marker for certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide involves a multi-step process that typically begins with the reaction of 2-chlorobenzyl chloride with piperidine to form the intermediate 1-(2-chlorobenzyl)-4-piperidinol. This intermediate is then reacted with N-cyclopropyl-4-methoxybenzamide in the presence of a coupling reagent to form the final product.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have activity against a range of diseases and conditions, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3/c1-28-19-8-9-20(23(27)25-17-6-7-17)22(14-19)29-18-10-12-26(13-11-18)15-16-4-2-3-5-21(16)24/h2-5,8-9,14,17-18H,6-7,10-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCROMHQEOAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.